1H-Pyrrole-2-carboxylic acid, 5-chloro-1-(methoxymethoxy)-
Description
1H-Pyrrole-2-carboxylic acid, 5-chloro-1-(methoxymethoxy)- is a substituted pyrrole derivative featuring a carboxylic acid group at position 2, a chlorine atom at position 5, and a methoxymethoxy (-OCH2OCH3) group at position 1 of the pyrrole ring. The methoxymethoxy group introduces steric bulk and enhanced lipophilicity compared to simpler substituents, which may influence solubility, metabolic stability, and target binding.
Properties
CAS No. |
802911-30-4 |
|---|---|
Molecular Formula |
C7H8ClNO4 |
Molecular Weight |
205.59 g/mol |
IUPAC Name |
5-chloro-1-(methoxymethoxy)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H8ClNO4/c1-12-4-13-9-5(7(10)11)2-3-6(9)8/h2-3H,4H2,1H3,(H,10,11) |
InChI Key |
OREXIWHEUCPLBJ-UHFFFAOYSA-N |
Canonical SMILES |
COCON1C(=CC=C1Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions with Formic Mixed Anhydrides
A key strategy involves cyclization reactions to construct the pyrrole ring. This method leverages formic mixed anhydrides or alkyl formates to facilitate ring closure, often requiring strong bases and acids to optimize yields.
Mechanistic Overview
The reaction typically proceeds via:
- Activation of the carboxyl group using a mixed anhydride (e.g., formic acetic anhydride).
- Cyclization under basic conditions (e.g., LiOH or sodium hydride) to form the pyrrole skeleton.
- Deprotection of intermediates to yield the carboxylic acid.
Example Protocol (Adapted from Patent EP3015456A1):
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Formic mixed anhydride (e.g., formic pivalic anhydride) | Activate carboxylic acid precursor |
| 2 | Strong base (e.g., LiOH) in THF/water | Facilitate cyclization |
| 3 | Acid addition (e.g., TFA) | Protonate intermediates |
| 4 | Workup (extraction, acidification) | Isolate carboxylic acid |
Key Data :
Hydrolysis of Protected Esters
This approach targets the carboxylic acid group by hydrolyzing ester precursors. Sodium hydroxide in ethanol is a common system for deprotection.
Electrophilic Chlorination
Introducing the 5-chloro substituent requires regioselective electrophilic substitution.
Chlorination Parameters
| Factor | Optimal Value | Rationale |
|---|---|---|
| Chlorinating Agent | Cl₂ or N-chlorosuccinimide (NCS) | Balances reactivity and selectivity |
| Solvent | Acetic acid or dichloromethane | Stabilizes electrophilic intermediates |
| Temperature | 0–25°C | Minimizes over-chlorination |
Example Reaction :
Substituting a pyrrole precursor (e.g., 1H-pyrrole-2-carboxylic acid) with Cl₂ in acetic acid yields the 5-chloro derivative.
Challenges :
- Directing effects : Methoxymethoxy and carboxylic acid groups may influence chlorination sites.
- Yield optimization : Requires precise stoichiometry to avoid di-substitution.
Methoxymethoxy Group Installation
The methoxymethoxy group is typically introduced via alcohol protection strategies.
Common Routes
- Methoxymethylation : React hydroxyl-containing intermediates with methoxymethyl chloride.
- Deprotection : Retain the methoxymethoxy group through synthesis.
Example: Protection of 1-Hydroxypyrrole-2-carboxylic Acid
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Methoxymethyl chloride | NaH, THF, 0°C → RT |
| 2 | Workup | Extract with ethyl acetate, dry |
Ring-Forming Reactions
Constructing the pyrrole core via Paal-Knorr or Hantzsch syntheses, modified for substituent compatibility.
Hantzsch Pyrrole Synthesis
| Component | Role |
|---|---|
| 1,4-Diketone | Provides carbonyl groups |
| Ammonium acetate | Source of NH₃ |
| Acyloin condensation | Forms the pyrrole ring |
Limitation : Requires careful control of substituent positions.
Comparative Analysis of Methods
| Method | Strengths | Limitations |
|---|---|---|
| Cyclization | High yield, versatile | Requires sensitive reagents |
| Hydrolysis | Scalable, mild conditions | Limited to ester precursors |
| Electrophilic Chlorination | Direct route | Regioselectivity challenges |
| Methoxymethoxy Protection | Retains functionality | Multi-step synthesis |
Critical Challenges and Solutions
| Challenge | Solution |
|---|---|
| Regioselectivity | Use directing groups (e.g., methoxymethoxy) |
| Over-chlorination | Low temperatures, stoichiometric Cl₂ |
| Carboxylic Acid Stability | Protect as esters during synthesis |
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2-carboxylic acid, 5-chloro-1-(methoxymethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-dicarboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding pyrrole derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Pyrrole-2,5-dicarboxylic acids.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Compounds related to pyrrole derivatives exhibit notable antimicrobial properties. Research indicates that pyrrole-based compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
- Anti-inflammatory Properties : Studies have shown that pyrrole derivatives can modulate inflammatory pathways, suggesting their utility in treating inflammatory diseases. The structural characteristics of 1H-Pyrrole-2-carboxylic acid, particularly the presence of the carboxylic acid group, may enhance its interaction with biological targets involved in inflammation .
- Anticancer Research : Pyrrole derivatives have been investigated for their anticancer properties. The ability to modify the pyrrole ring allows for the synthesis of compounds that can target cancer cells selectively, potentially leading to new chemotherapeutic agents .
Materials Science Applications
- Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with unique properties. Its functional groups allow for various chemical modifications, leading to materials with enhanced thermal stability and mechanical strength .
- Conductive Materials : Research has explored the use of pyrrole derivatives in creating conductive polymers. These materials have applications in organic electronics, such as sensors and flexible displays .
Agricultural Research Applications
- Pesticide Development : Pyrrole derivatives are being evaluated for their potential as agrochemicals. Their ability to disrupt biological processes in pests could lead to the development of new pesticides that are less harmful to non-target species and the environment .
- Plant Growth Regulators : Some studies suggest that pyrrole compounds can act as plant growth regulators, enhancing growth and resistance to stress factors in crops. This application could be significant in improving agricultural productivity under adverse conditions .
Case Studies
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 5-chloro-1-(methoxymethoxy)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but often include interactions with nucleophilic sites on proteins or nucleic acids.
Comparison with Similar Compounds
1H-Pyrrole-2-carboxylic acid (Unsubstituted)
- Structure : Base pyrrole ring with a carboxylic acid at position 2.
- Biological Activity: Demonstrated potent QS inhibition in Pseudomonas aeruginosa PAO1, reducing elastase (96%), protease (74%), and pyocyanin (44%) production without affecting bacterial viability .
- Synthesis : Typically synthesized via coupling reactions between pyrrole-2-carboxylic acid derivatives and peptide intermediates, followed by deprotection steps .
- Key Difference : The absence of substituents in the unsubstituted analog results in lower molecular weight and reduced lipophilicity compared to the target compound.
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
- Structure : Pyrrole fused with a pyridine ring, chlorine at position 5, and carboxylic acid at position 2.
- Synthesis : Achieved in 71% yield via multistep reactions, highlighting challenges in fused-ring systems .
- However, the fused structure increases molecular complexity and may reduce synthetic accessibility compared to the target compound.
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
- Structure : Similar to the above but with a methoxy (-OCH3) group at position 5.
- Synthesis : Higher yield (80%) compared to the chloro analog, suggesting methoxy groups are more synthetically favorable in fused systems .
- Key Difference : The electron-donating methoxy group contrasts with the electron-withdrawing chlorine in the target compound, which may alter electronic distribution and reactivity.
5-Chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid
- Structure : Benzoic acid derivative with pyrrole and chloro substituents.
- Key Difference : The absence of a fused ring in the target compound may improve metabolic stability and reduce steric hindrance during target binding.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Challenges : The methoxymethoxy group in the target compound may require specialized protection/deprotection strategies during synthesis, similar to tert-butyl ester deprotection in peptidic intermediates .
- Biological Activity : While the unsubstituted pyrrole-2-carboxylic acid inhibits QS via suppression of las, rhl, and pqs gene clusters , the chloro and methoxymethoxy substituents in the target compound are hypothesized to enhance binding to hydrophobic pockets in QS receptors.
- However, its bulkiness may offset this by increasing molecular weight and logP.
Biological Activity
1H-Pyrrole-2-carboxylic acid, 5-chloro-1-(methoxymethoxy)- (CAS No. 802911-30-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).
- Molecular Formula : C7H8ClNO4
- Molecular Weight : 205.59 g/mol
- IUPAC Name : 5-chloro-1-(methoxymethoxy)pyrrole-2-carboxylic acid
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including 1H-Pyrrole-2-carboxylic acid, 5-chloro-1-(methoxymethoxy)-. Research indicates that compounds with pyrrole scaffolds exhibit significant activity against various bacterial strains, including drug-resistant pathogens.
-
Anti-Tuberculosis Activity :
A study focused on pyrrole-2-carboxamides demonstrated that modifications to the pyrrole ring can enhance anti-tuberculosis activity. Compounds similar to 1H-Pyrrole-2-carboxylic acid exhibited minimum inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis, suggesting a promising avenue for developing new anti-TB agents . -
Quorum Sensing Inhibition :
Another line of investigation revealed that pyrrole derivatives can act as quorum sensing inhibitors. For instance, related compounds have shown the ability to disrupt biofilm formation in Pseudomonas aeruginosa, a critical pathogen in chronic infections. This disruption was linked to reduced virulence factor production, enhancing the efficacy of conventional antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of pyrrole derivatives is heavily influenced by their structural components. In the case of 1H-Pyrrole-2-carboxylic acid, 5-chloro-1-(methoxymethoxy)-:
- Chlorine Substitution : The presence of chlorine at position 5 has been shown to enhance antimicrobial properties by increasing lipophilicity and facilitating membrane penetration.
- Methoxymethoxy Group : This substituent may contribute to improved solubility and stability in biological systems.
Table 1 summarizes key findings from SAR studies related to pyrrole compounds:
| Compound Structure | MIC (μg/mL) | Notable Activity |
|---|---|---|
| Pyrrole derivative A | <0.016 | Anti-TB against M. tuberculosis |
| Pyrrole derivative B | <0.50 | Quorum sensing inhibition in P. aeruginosa |
| 5-Chloro compound | <0.025 | Enhanced membrane permeability |
Case Studies
Several case studies have provided insights into the practical applications and effectiveness of pyrrole derivatives:
-
Combination Therapy :
A study reported that combining pyrrole derivatives with traditional antibiotics like gentamycin significantly improved treatment outcomes against biofilm-forming bacteria. The combination therapy led to a notable decrease in biofilm density and increased survival rates in model organisms . -
In Vivo Efficacy :
In vivo experiments using Galleria mellonella as a model organism demonstrated that treatment with pyrrole derivatives resulted in higher survival rates compared to untreated controls, indicating their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-chloro-1-(methoxymethoxy)-1H-pyrrole-2-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis often involves nucleophilic substitution or oxidation steps. For example, a key intermediate like 5-chloro-1-methoxymethoxy-1H-pyrrole-2-carbonitrile can be prepared via reaction with methoxymethyl chloride under basic conditions (e.g., NaOH), followed by oxidation to the carboxylic acid using H₂O₂ in dichloromethane . Reaction temperature and stoichiometric ratios of reagents (e.g., tetrabutylammonium hydrosulfate as a phase-transfer catalyst) critically affect yield. Impurities often arise from incomplete substitution or over-oxidation, necessitating purification via recrystallization or chromatography .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the substitution pattern and methoxymethoxy group integrity. Infrared (IR) spectroscopy verifies the carboxylic acid moiety (C=O stretch ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystalline derivatives, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides unambiguous structural confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer : Discrepancies in NMR data may arise from dynamic processes (e.g., rotameric equilibria in the methoxymethoxy group) or solvent effects. Variable-temperature NMR experiments can identify slow-exchange conformers. Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) simulate expected splitting patterns and compare them to experimental data. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural benchmarks .
Q. What computational strategies predict hydrogen-bonding interactions in derivatives of this compound, and how do these interactions influence crystallization?
- Methodological Answer : Graph set analysis (as per Etter’s rules) combined with software like Mercury (Cambridge Crystallographic Data Centre) identifies preferred hydrogen-bonding motifs (e.g., carboxylic acid dimers). Molecular dynamics simulations (e.g., GROMACS) model packing efficiency in different solvents. Experimentally, screening crystallization conditions (e.g., solvent polarity, anti-solvent addition) optimizes crystal growth for X-ray studies .
Q. What challenges arise in optimizing enantioselective synthesis of chiral derivatives, and how can they be addressed?
- Methodological Answer : Chirality at the pyrrole ring or methoxymethoxy group introduces stereochemical complexity. Asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution may improve enantiomeric excess (ee). Chiral stationary phase HPLC (e.g., Chiralpak AD-H) monitors ee, while circular dichroism (CD) spectroscopy confirms absolute configuration. Computational docking studies (AutoDock Vina) predict enzyme-substrate interactions for biocatalytic routes .
Q. How do electron-withdrawing substituents (e.g., Cl, COOH) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 5-chloro and carboxylic acid groups deactivate the pyrrole ring toward electrophilic substitution but enhance stability in Suzuki-Miyaura couplings. Substituent effects are quantified via Hammett σ constants. Experimental optimization (e.g., varying Pd catalysts, ligands like XPhos) balances reactivity and selectivity. In situ IR spectroscopy monitors reaction progress, while DFT calculations (e.g., B3LYP/6-31G*) map frontier molecular orbitals to predict regioselectivity .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental UV-Vis absorption spectra?
- Methodological Answer : Discrepancies often stem from solvent effects or inadequate DFT functional selection. Time-Dependent DFT (TD-DFT) with polarizable continuum models (PCM) for solvent correction improves agreement. Experimental validation requires standardized solvent systems (e.g., ethanol vs. DMSO) and concentration controls. UV-Vis microplate readers enable high-throughput screening for outlier identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
